1H-Indole, 2,3-dihydro-2-(1-methylethenyl)-1-[(4-methylphenyl)sulfonyl]-
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Overview
Description
“1H-Indole, 2,3-dihydro-2-(1-methylethenyl)-1-[(4-methylphenyl)sulfonyl]-” is a complex organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. This particular compound features a dihydroindole core with a methylethenyl group and a sulfonyl group attached to a methylphenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “1H-Indole, 2,3-dihydro-2-(1-methylethenyl)-1-[(4-methylphenyl)sulfonyl]-” typically involves multi-step organic reactions. One common approach is to start with the indole core and introduce the methylethenyl group through a Friedel-Crafts alkylation reaction. The sulfonyl group can be introduced via sulfonylation using sulfonyl chlorides in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylethenyl group, leading to the formation of epoxides or ketones.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic substitution reactions may use reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products Formed
Oxidation: Epoxides, ketones
Reduction: Sulfides, thiols
Substitution: Halogenated or nitrated derivatives
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.
Biology
In biological research, indole derivatives are often studied for their potential pharmacological activities. This compound may exhibit properties such as antimicrobial, anti-inflammatory, or anticancer activities.
Medicine
In medicine, compounds with similar structures are investigated for their therapeutic potential. They may act as enzyme inhibitors, receptor agonists, or antagonists, contributing to drug discovery and development.
Industry
In the industrial sector, this compound could be used in the production of dyes, pigments, or as intermediates in the synthesis of other chemicals.
Mechanism of Action
The mechanism of action of “1H-Indole, 2,3-dihydro-2-(1-methylethenyl)-1-[(4-methylphenyl)sulfonyl]-” would depend on its specific biological target. Generally, indole derivatives can interact with various molecular targets such as enzymes, receptors, or DNA. The sulfonyl group may enhance the compound’s binding affinity and specificity towards its target.
Comparison with Similar Compounds
Similar Compounds
- 1H-Indole, 2,3-dihydro-2-(1-methylethenyl)-
- 1H-Indole, 2,3-dihydro-1-[(4-methylphenyl)sulfonyl]-
- 1H-Indole, 2,3-dihydro-2-(1-methylethenyl)-1-[(4-chlorophenyl)sulfonyl]-
Uniqueness
The uniqueness of “1H-Indole, 2,3-dihydro-2-(1-methylethenyl)-1-[(4-methylphenyl)sulfonyl]-” lies in its specific substitution pattern. The combination of the methylethenyl group and the sulfonyl group attached to the indole core may confer distinct chemical and biological properties compared to other indole derivatives.
Properties
CAS No. |
177763-13-2 |
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Molecular Formula |
C18H19NO2S |
Molecular Weight |
313.4 g/mol |
IUPAC Name |
1-(4-methylphenyl)sulfonyl-2-prop-1-en-2-yl-2,3-dihydroindole |
InChI |
InChI=1S/C18H19NO2S/c1-13(2)18-12-15-6-4-5-7-17(15)19(18)22(20,21)16-10-8-14(3)9-11-16/h4-11,18H,1,12H2,2-3H3 |
InChI Key |
ABBYKKRAEOZZOP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C(CC3=CC=CC=C32)C(=C)C |
Origin of Product |
United States |
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